Product packaging for Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys)(Cat. No.:)

Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys)

Cat. No.: B15135968
M. Wt: 633.7 g/mol
InChI Key: FAILKIOFKCFNBU-KJRRRBQDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cyclic Peptides in Receptor Ligand Design and Discovery

Cyclic peptides represent a compelling class of molecules in the field of drug development and receptor research. Their constrained, macrocyclic structure confers several advantages over their linear counterparts, including enhanced structural stability, resistance to degradation by proteases, and improved binding affinity and selectivity for their targets. bioscience.co.ukbachem.com This structural rigidity can lock the peptide into a conformation that is optimal for receptor binding, leading to high-affinity interactions similar to those of monoclonal antibodies. nih.gov These favorable properties make cyclic peptides excellent candidates for development as therapeutics and as sophisticated research tools for modulating and studying protein functions, such as those of G protein-coupled receptors (GPCRs) and integrins. bioscience.co.ukbachem.com

Overview of Arg-Gly-Asp (RGD) Motif-Containing Peptides as Integrin Ligands

A critical breakthrough in understanding cell-matrix interactions was the discovery of the Arg-Gly-Asp (RGD) tripeptide sequence. novoprolabs.com This motif is a primary recognition site for a major family of cell surface receptors known as integrins. nih.govnovoprolabs.com Integrins are heterodimeric proteins that mediate cell adhesion, migration, and signaling, playing crucial roles in numerous physiological and pathological processes, including tumor angiogenesis and metastasis. nih.govnih.govnih.gov

The RGD sequence is found in various extracellular matrix proteins like fibronectin and vitronectin. novoprolabs.comnih.gov Synthetic peptides containing the RGD motif have been developed to mimic these natural ligands. Cyclization of these peptides, as with compounds like Cyclo(Arg-Gly-Asp-D-Tyr-Lys) or c(RGDyK), has been shown to significantly increase their binding affinity and selectivity for specific integrins, particularly αvβ3. novoprolabs.comnih.govanaspec.com This high affinity has made c(RGDyK) and similar peptides prominent tools for studying integrin function and for developing imaging agents that target tumors where αvβ3 is overexpressed. novoprolabs.comanaspec.com

Introduction to Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) as a Comparative Research Tool

To confirm that the biological effects observed with RGD peptides are specifically due to their interaction with integrins, researchers require a negative control—a molecule that is structurally similar but lacks the key binding motif. Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys), also known as c(RADyK), serves this exact purpose. bioscience.co.uknovoprolabs.com

The defining feature of this peptide is the substitution of the central glycine (B1666218) (G) residue of the RGD motif with an alanine (B10760859) (A). This seemingly minor change from a hydrogen atom side chain (in glycine) to a methyl group (in alanine) is sufficient to disrupt the precise conformation required for high-affinity binding to integrins. bioscience.co.ukanaspec.com Consequently, c(RADyK) exhibits low binding affinity for integrin receptors. bioscience.co.ukanaspec.com In experimental settings, it is used alongside its active counterpart, c(RGDyK), to differentiate specific RGD-mediated cellular events from non-specific effects. If c(RGDyK) produces a biological response while c(RADyK) does not, it provides strong evidence that the effect is mediated through the RGD-integrin binding pathway. novoprolabs.com This makes Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) an indispensable tool for validating research findings in the field of cell adhesion and signaling.

Detailed Research Findings

The fundamental value of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) lies in its direct comparison to active RGD peptides. While active peptides like c(RGDyK) and c(RGDfK) show potent inhibition of integrin binding with low nanomolar IC50 values, the corresponding RAD peptides are used to demonstrate specificity due to their significantly reduced affinity.

Compound NameKey Structural FeatureRole in ResearchIntegrin Binding Affinity
Cyclo(Arg-Gly-Asp-(D-Tyr)-Lys) Contains the RGD motifHigh-affinity ligand for studying αvβ3 integrin functionHigh (IC50 for αVβ3 is approximately 20-38 nM) anaspec.comnovoprolabs.com
Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) Contains the RAD motifNegative control to verify RGD-specific bindingLow to negligible bioscience.co.ukanaspec.com

Chemical Compound Properties

The physical and chemical properties of these peptides are critical to their function and application in research. The subtle change from Glycine to Alanine results in a slight increase in molecular weight but a profound difference in biological activity.

PropertyCyclo(Arg-Ala-Asp-(D-Tyr)-Lys)Cyclo(Arg-Gly-Asp-(D-Tyr)-Lys)
Synonym c(RADyK)c(RGDyK)
Molecular Formula C28H43N9O8C27H41N9O8
Molecular Weight ~633.7 g/mol ~619.7 g/mol nih.gov
CAS Number 1193347-53-3217099-14-4 anaspec.com
Primary Research Use Negative Control Peptide bioscience.co.uknovoprolabs.comIntegrin Ligand anaspec.comanaspec.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H43N9O8 B15135968 Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys)

Properties

Molecular Formula

C28H43N9O8

Molecular Weight

633.7 g/mol

IUPAC Name

2-[(2S,5R,8S,11S,14S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C28H43N9O8/c1-15-23(41)36-21(14-22(39)40)27(45)37-20(13-16-7-9-17(38)10-8-16)26(44)35-18(5-2-3-11-29)25(43)34-19(24(42)33-15)6-4-12-32-28(30)31/h7-10,15,18-21,38H,2-6,11-14,29H2,1H3,(H,33,42)(H,34,43)(H,35,44)(H,36,41)(H,37,45)(H,39,40)(H4,30,31,32)/t15-,18-,19-,20+,21-/m0/s1

InChI Key

FAILKIOFKCFNBU-KJRRRBQDSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O

Origin of Product

United States

Structure Activity Relationship Sar Studies and Molecular Design Principles in Cyclic Peptides

Conformational Analysis and Structural Determinants of Cyclic Peptides

The biological activity of a cyclic peptide is intrinsically linked to its three-dimensional structure. The constrained nature of the macrocycle reduces the number of accessible conformations compared to a linear peptide, which can lead to higher receptor affinity and selectivity. The specific sequence of amino acids, including their chirality and side-chain properties, dictates the preferred conformation of the peptide backbone and the spatial orientation of the critical functional groups.

Influence of D-Amino Acids on Macrocyclic Conformation

This induced turn helps to correctly position the pharmacophoric residues—in this case, the side chains of Arginine and Aspartic acid—for optimal interaction with their biological target. Peptides containing a D-amino acid often exhibit a βII'/γ-turn arrangement. acs.org The presence of D-residues can promote conformations that are not typically observed in peptides composed solely of L-amino acids, thereby facilitating cyclization and enhancing scaffold novelty. researchgate.net This predictable influence allows for a technique known as "spatial screening," where D-amino acids are systematically incorporated at different positions to explore various backbone conformations and identify the most biologically active one. iupac.orggla.ac.uk

Table 1: Conformational Preferences Induced by D-Amino Acids in Cyclic Peptides

Feature Description Reference
Preferred Turn Type D-amino acids strongly favor the i+1 position of a βII' turn in cyclic pentapeptides and hexapeptides. iupac.org
Common Structural Motif Often results in a βII'/γ-turn or γ/γ-turn arrangement. acs.org
Conformational Rigidity Reduces the number of accessible conformations, leading to a more rigid and well-structured peptide. gla.ac.uk

| Design Strategy | Enables "spatial screening" to determine the bioactive conformation by systematically altering the D-amino acid position. | iupac.orggla.ac.uk |

Impact of Amino Acid Substitutions on Peptide Backbone and Side Chain Orientations

Every amino acid substitution within the cyclic scaffold can alter the delicate balance of forces that determine its final conformation. Changes in side chain volume, polarity, or charge can introduce steric clashes or new intramolecular interactions (like hydrogen bonds or salt bridges), leading to significant shifts in the peptide backbone and the orientation of functional side chains. diamond.ac.uk

In the case of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys), the alanine (B10760859) residue is a notable substitution. Many integrin-binding peptides utilize the Arg-Gly-Asp (RGD) motif. The replacement of the flexible glycine (B1666218) with the more constrained L-alanine (which has a methyl side chain) has important structural implications. While glycine can adopt a wide range of dihedral angles, L-alanine has more restricted conformational freedom. This substitution can influence the local backbone geometry of the RAD motif, potentially making the peptide more rigid. gla.ac.uk The orientation of the critical arginine and aspartic acid side chains, and thus the binding affinity and selectivity, can be subtly modulated by the presence of the adjacent alanine. Studies on disintegrins have shown that the amino acid residue N-terminal to the RGD/RAD sequence plays a pivotal role in regulating recognition by different integrin complexes. nih.gov

Comparative Analysis of Arg-Ala-Asp (RAD) and Arg-Gly-Asp (RGD) Sequence Motifs

The RGD sequence is the canonical recognition motif for a major subfamily of integrin receptors. nih.govnih.gov However, variations of this sequence, such as RAD, are also found in nature and have been explored in synthetic ligands. The substitution of glycine with alanine can have profound effects on the peptide's interaction with its target receptor.

Rational Design Strategies for Modulating Integrin Binding Profiles

The primary goal in designing cyclic RGD and RAD peptides is to constrain the motif into a conformation that is selective for a specific integrin subtype. Different integrins recognize different spatial arrangements of the Arg and Asp side chains. For instance, a bent conformation of the RGD motif is known to favor binding to αvβ3 integrins, whereas a more extended structure binds preferentially to αIIbβ3 integrins. gla.ac.uk

Rational design strategies to achieve this selectivity include:

Cyclization: Creates a rigid scaffold that limits conformational freedom.

D-Amino Acid Incorporation: As discussed, this induces specific turns and stabilizes the desired conformation. iupac.org

Flanking Residue Modification: Systematically altering the amino acids adjacent to the core RGD/RAD motif (the X1 and X2 in -RGDX1X2-) can fine-tune both affinity and selectivity. nih.gov

Scaffold Engineering: Utilizing different ring sizes or non-peptide linkers can further control the geometry of the pharmacophore. researchgate.net

These strategies allow for the development of highly potent and selective integrin antagonists or agonists from a common structural template. nih.govacs.org

Role of Specific Amino Acid Residues in Ligand-Receptor Interactions

Arginine (Arg): The positively charged guanidinium (B1211019) group of arginine forms a crucial salt bridge with a negatively charged aspartate residue in the binding pocket of the integrin receptor. gla.ac.uk

Aspartic Acid (Asp): The negatively charged carboxylate group of aspartic acid coordinates with a divalent cation (typically Mn2+ or Mg2+) within the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β subunit. This interaction is essential for ligand binding.

Alanine (Ala): Replacing glycine, alanine provides more conformational rigidity. Its methyl side chain can influence the local backbone twist, thereby affecting the distance and orientation between the Arg and Asp side chains, which is a critical determinant of integrin selectivity. nih.gov

D-Tyrosine (D-Tyr): Primarily, this residue acts as a conformational lock, inducing a βII' turn. acs.org Its bulky, aromatic side chain may also engage in favorable hydrophobic or π-stacking interactions within the receptor binding site, further enhancing affinity.

Lysine (B10760008) (Lys): The primary amine on the lysine side chain provides a positive charge, which can participate in electrostatic interactions. nih.gov Furthermore, this residue serves as a convenient chemical handle for modification, such as conjugation to imaging agents (e.g., fluorescent dyes), polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties, or other therapeutic molecules without disrupting the core binding motif. nih.gov

Table 2: Functional Roles of Amino Acid Residues in Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys)

Residue Primary Role Secondary/Design Role Reference
Arginine (Arg) Forms essential salt bridge with integrin receptor. - gla.ac.uk
Alanine (Ala) Modulates backbone conformation and rigidity compared to Gly. Fine-tunes integrin selectivity. nih.gov
Aspartic Acid (Asp) Coordinates with divalent cation in the integrin MIDAS. - gla.ac.uk
D-Tyrosine (D-Tyr) Induces a βII' turn, providing conformational rigidity. Aromatic side chain may form hydrophobic interactions. iupac.orgacs.org

| Lysine (Lys) | Provides a positive charge for potential electrostatic interactions. | Serves as a versatile point for chemical conjugation. | nih.govnih.gov |

Mechanistic Investigations of Molecular Recognition and Binding Specificity

Evaluation of Binding Affinities of Cyclic Peptides to Integrin Receptors

The affinity and selectivity of a ligand for its receptor are fundamental parameters that dictate its biological activity and potential for therapeutic use. For RGD-containing cyclic peptides, these properties are meticulously evaluated through various biochemical and cell-based assays.

In Vitro Competitive Binding Assays

In vitro competitive binding assays are a standard method to determine the binding affinity of a ligand for a specific receptor. These assays typically involve a radiolabeled or fluorescently tagged ligand with known binding characteristics and the compound of interest. The ability of the test compound to displace the labeled ligand from the receptor is measured, and from this, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the labeled ligand.

The substitution of the glycine (B1666218) (Gly) residue in the RGD motif with an alanine (B10760859) (Ala) residue, as seen in Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) , is a well-established strategy to significantly reduce the binding affinity for integrin receptors. This is because the small, flexible glycine residue is optimal for adopting the necessary conformation to fit into the binding site of many RGD-dependent integrins. The bulkier side chain of alanine can introduce steric hindrance, thereby weakening the interaction with the receptor.

Analysis of Selectivity Across Integrin Subtypes (e.g., αVβ3, αVβ5, αIIbβ3)

Integrins comprise a large family with numerous subtypes, and the selectivity of a ligand for a specific subtype is crucial for targeted therapies. For instance, while αvβ3 is a key player in tumor angiogenesis, the αIIbβ3 integrin is critical for platelet aggregation. Therefore, a high degree of selectivity for αvβ3 over αIIbβ3 is desirable to avoid potential side effects related to platelet function.

Given the critical role of the glycine residue in the RGD sequence for high-affinity binding to many integrins, it is expected that Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) would exhibit very low affinity, not only for αvβ3 but also for other integrin subtypes like αvβ5 and αIIbβ3. This lack of significant binding is precisely what makes it a valuable tool for control experiments.

Utility of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) as a Negative Control in Integrin-Targeting Studies

In the scientific investigation of ligand-receptor interactions, the use of appropriate controls is paramount to ensure the validity and specificity of the observed results. Due to its structural similarity to active RGD peptides but with a critical substitution that ablates high-affinity binding, Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) serves as an excellent negative control.

Elucidation of Specific Ligand-Receptor Interaction Mechanisms

To confirm that an observed biological effect of an RGD-containing compound is indeed mediated by its interaction with integrin receptors, a negative control that is structurally similar but biologically inactive is required. By comparing the effects of a potent RGD peptide with those of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) , researchers can dissect the specific contributions of integrin binding.

For instance, if a drug-conjugated RGD peptide shows cytotoxicity to a cancer cell line, performing the same experiment with the drug conjugated to Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) can help determine if the cell killing is a result of targeted delivery via integrin-mediated endocytosis or due to non-specific effects of the drug or the peptide itself. A significant reduction in cytotoxicity with the Ala-substituted peptide would strongly suggest that the therapeutic effect is dependent on specific integrin binding. The principle of using an Ala-substituted peptide as a negative control has been demonstrated in studies where a peptide with an Asp to Ala substitution was used to confirm the importance of the original residue for binding. oup.com

Discrimination Between Specific and Non-Specific Cellular Uptake or Binding

When studying the cellular uptake of RGD-functionalized nanoparticles, imaging agents, or drug delivery systems, it is crucial to differentiate between receptor-mediated uptake and non-specific binding to the cell surface or non-specific pinocytosis. Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) is instrumental in these types of studies.

In a typical experiment, cells are incubated with the RGD-functionalized agent in the presence and absence of a large excess of free Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) . If the uptake of the agent is significantly reduced in the presence of the control peptide, it indicates that the uptake is a competitive process mediated by a specific receptor. Conversely, if the uptake is unaffected, it suggests that the accumulation is primarily due to non-specific mechanisms. This approach allows for the quantification of specific versus non-specific binding and uptake, providing a more accurate understanding of the targeting efficiency of the RGD-functionalized system. The use of a blocking agent to demonstrate receptor-specific accumulation is a common practice in the field. nih.gov

Computational Chemistry and Molecular Modeling Approaches in Cyclic Peptide Research

Molecular Docking Simulations for Ligand-Receptor Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys), docking simulations are primarily used to predict its binding mode within the active site of a target receptor, such as integrins. These simulations are crucial for understanding the specific molecular interactions that govern the recognition and binding process.

The process involves generating a multitude of possible binding poses of the peptide within the receptor's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. The results of molecular docking can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the peptide and the receptor. For instance, in related cyclic RGD peptides, the arginine and aspartate residues are known to form critical salt bridges with the integrin binding site.

A hypothetical molecular docking study of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) with an integrin receptor would likely show the guanidinium (B1211019) group of Arginine and the carboxylate group of Aspartate forming key electrostatic interactions with the receptor. The D-Tyrosine and Lysine (B10760008) residues would also contribute to the binding affinity and selectivity through other interactions. The predicted binding energy from such a study provides a quantitative estimate of the binding affinity.

To illustrate the nature of data obtained from such simulations, the following table presents representative binding affinities and key interacting residues for a similar, well-studied cyclic RGD peptide, c(RGDyK), with αvβ3 integrin, as reported in literature.

Table 1: Illustrative Molecular Docking Data for c(RGDyK) with αvβ3 Integrin

Parameter Value Interacting Residues on αvβ3 Integrin
Binding Affinity (ΔG) -10.5 kcal/mol dergipark.org.tr Val23, Val98, Arg99, Ile161, Val226, Ala343, Ile344, Pro346, Met408, Gly410 dergipark.org.tr
Dissociation Constant (Kd) 10.3 ± 1.14 nM nih.gov Not explicitly detailed in this study.

This data is for the related compound c(RGDyK) and is presented for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability Assessment

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. For a flexible molecule like Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys), MD simulations are essential for exploring its conformational landscape in solution and when bound to a receptor.

MD simulations can reveal the different shapes (conformations) the peptide can adopt and the relative populations of these conformations. This is particularly important for cyclic peptides, as their activity is often linked to their ability to adopt a specific "bioactive" conformation that is pre-organized for receptor binding. nih.govacs.org The rigidity or flexibility of the peptide backbone, as well as the dynamics of its side chains, can be quantified through metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

When simulating the peptide-receptor complex, MD can assess the stability of the interactions predicted by docking. nih.govresearchgate.net A stable complex will maintain its key interactions throughout the simulation, while an unstable one will show the peptide dissociating or adopting non-productive binding modes. These simulations can provide a more accurate estimation of binding free energies by accounting for entropic contributions.

The following table illustrates the type of data that can be obtained from MD simulations, showing the conformational populations of different states for a set of cyclic RGD peptides.

Table 2: Illustrative Conformational Population Data from Replica-Exchange Molecular Dynamics Simulations of Cyclic RGD Peptides

Peptide Major Conformational State (%) Minor Conformational State(s) (%)
Cilengitide (c(RGDf(NMe)V)) 75 25
c(RGDfV) 60 40
c(RGDyV) 80 20

Data is based on findings for related cyclic RGD peptides and is for illustrative purposes. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys), QSAR studies would involve synthesizing and testing a series of analogs with modifications at different positions of the peptide ring and then correlating these structural changes with their binding affinity for a target receptor.

The first step in a QSAR study is the generation of molecular descriptors for each peptide analog. These descriptors can be physicochemical properties (e.g., hydrophobicity, electronic properties) or 3D structural features. The biological activity, typically the half-maximal inhibitory concentration (IC50), is then used as the dependent variable in a statistical model, such as multiple linear regression or partial least squares. frontiersin.orgnih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized peptide analogs, thereby guiding the design of more potent and selective compounds. For instance, a QSAR study on cyclic RGD peptides might reveal that a bulky, hydrophobic residue at a particular position enhances binding affinity, while a charged residue is detrimental. mdpi.com

The table below presents illustrative structure-activity relationship data for a series of cyclic RGD peptides, which forms the basis for developing a QSAR model. It shows how substitutions at a specific position in the peptide sequence can influence the binding affinity for αvβ3 integrin.

Table 3: Illustrative Structure-Activity Relationship Data for Cyclic RGD Peptides

Peptide Analog (c(RGDxK)) IC50 (nM) for αvβ3 Integrin
c(RGDfK) 2.3 nih.gov
c(RGDyK) 20 medchemexpress.com
c(RGDfV) 1.5 nih.gov
c(RGDfC) 6.0 nih.gov

This data is for related cyclic RGD peptides and is presented for illustrative purposes.

Advanced Research Applications of Cyclo Arg Ala Asp D Tyr Lys and Its Analogs

Development of Peptide-Based Probes for Preclinical Molecular Imaging Research

The core structure of these cyclic peptides, particularly the Arg-Gly-Asp (RGD) sequence found in the widely studied analog Cyclo(Arg-Gly-Asp-D-Tyr-Lys), or c(RGDyK), serves as a high-affinity ligand for αvβ3 integrins. fishersci.comchemicalbook.com These integrins are cell surface receptors that are highly expressed on activated endothelial cells and various tumor cells, playing a crucial role in angiogenesis and metastasis. nih.govnih.gov This specific targeting capability has made c(RGDyK) and similar peptides prime candidates for development into imaging probes. Conversely, the subject peptide, Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys), known as c(RADyK), where the glycine (B1666218) is replaced by alanine (B10760859), serves as an essential control peptide due to its significantly reduced affinity for αvβ3 integrins. invivochem.com This allows researchers to confirm that the imaging signal from RGD-based probes is due to specific receptor binding.

Design and Evaluation of Radiolabeled Tracers (e.g., 99mTc, 125I, 68Ga)

The ability to chelate radiometals has led to the development of numerous radiolabeled RGD-based tracers for non-invasive imaging modalities like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Technetium-99m (99mTc) for SPECT Imaging: Due to its favorable nuclear properties, low cost, and wide availability from 99Mo/99mTc generators, Technetium-99m is a popular choice for SPECT imaging. nih.gov Researchers have successfully conjugated c(RGDyK) with various chelating agents to stably incorporate the [99mTc(CO)3]+ core.

99mTc(CO)3-Bipyridine-c(RGDyK): This tracer was developed for SPECT imaging of αvβ3 integrin expression. nih.gov

99mTc(CO)3-Pyrazolyl-c(RGDyK): Another 99mTc-labeled analog, this compound was synthesized and evaluated for its potential in imaging tumors. nih.gov It was prepared with a radiochemical purity of over 98% and showed stability in human whole blood. nih.gov

Gallium-68 (68Ga) for PET Imaging: Gallium-68 is a positron-emitting radionuclide that is increasingly used for PET imaging, offering high resolution and sensitivity. mdpi.com Cyclic peptides are often conjugated to a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) for stable labeling with 68Ga. nih.govnih.gov While direct 68Ga-labeling of c(RADyK) is not prominent in the literature, extensive research on analogous peptides demonstrates the principle. For instance, studies on 68Ga-labeled cNGR and ACE2-inhibiting peptides have shown high tumor accumulation and specific binding in preclinical models, validating this approach for peptide-based PET imaging. mdpi.comnih.gov

RadiotracerImaging ModalityTargetKey Findings
99mTc(CO)3-BPy-c(RGDyK)SPECTIntegrin αvβ3Demonstrated specific tumor uptake that could be blocked by co-injection of unlabeled peptide. nih.gov
99mTc(CO)3-PZ-c(RGDyK)SPECTIntegrin αvβ3Achieved >90% radiochemical yield and >98% purity; showed stability in human blood. nih.gov
68Ga-AM3PETSomatostatin ReceptorsShowed high tumor and kidney uptake in PET/CT scans, which was reducible with blocking agents. nih.gov
68Ga-NOTA-PEP4PETACE2Demonstrated specific binding in organs known to be affected in SARS-CoV-2 infection. nih.gov

Synthesis and Characterization of Fluorescent Probes for Optical Imaging

Optical imaging offers a non-radioactive alternative for preclinical research, providing high sensitivity and resolution. nih.gov The strategy involves conjugating the peptide to a fluorescent dye, often one that operates in the near-infrared (NIR) spectrum (700-1000 nm). NIR light can penetrate tissue more deeply and avoids the background autofluorescence from biological molecules that plagues imaging in the visible spectrum. nih.govnih.gov

A prime example is the conjugation of the c(RGDyK) peptide with Cy5.5, a NIR fluorescent dye, to create c(RGDyK)-Cy5.5 . nih.govnih.gov This probe has been used to non-invasively image the biodistribution and tumor-targeting properties in mouse models. nih.govnih.gov Studies with U87MG human glioblastoma xenografts showed that the probe accumulates in the tumor, with uptake visible from 30 minutes to 24 hours post-injection. nih.gov The specificity of this uptake was confirmed by blocking studies, where co-injection of excess unlabeled c(RGDyK) significantly reduced the fluorescent signal in the tumor. nih.gov

The development of small, minimally disruptive fluorescent probes is an active area of research, aiming to visualize cellular processes without perturbing biological functions. nih.gov

Multimodal Imaging Probe Design and Integration

Multimodal imaging probes combine the capabilities of two or more imaging modalities into a single agent. This approach allows for the complementary strengths of different techniques to be leveraged. For example, a probe could be designed with both a radionuclide for highly sensitive whole-body PET or SPECT imaging and a fluorescent dye for high-resolution intraoperative optical imaging or microscopy.

While a specific multimodal probe based on Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) is not detailed in the available literature, the design principles are well-established. Such a probe would typically involve conjugating the peptide to both a chelator for a radiometal (like DOTA for 68Ga) and a fluorescent molecule (like a Cy dye). This would enable researchers to study the peptide's biodistribution at a macro-level using PET/CT and then visualize its interaction with cells at a micro-level using fluorescence microscopy, all within the same experimental model.

Application as a Research Reagent in Cell Adhesion and Signal Transduction Pathway Studies

Integrins are fundamental to cell biology, acting as the primary mediators of cell-cell and cell-extracellular matrix (ECM) interactions. nih.govnih.gov These interactions are not merely for physical anchoring but are critical for initiating intracellular signal transduction pathways that regulate cell survival, proliferation, differentiation, and migration. nih.govnih.gov

The c(RGDyK) peptide, with its high affinity and selectivity for αvβ3 integrin, is a powerful tool for investigating these processes. chemicalbook.commedchemexpress.com By introducing c(RGDyK) into cell culture systems, researchers can competitively inhibit the binding of ECM proteins like vitronectin and fibronectin to the αvβ3 integrin. nih.gov This disruption of natural cell-matrix interactions allows for the study of downstream signaling events. For example, using c(RGDyK) has helped elucidate the role of αvβ3 integrin in tumor angiogenesis and metastasis. nih.gov

Crucially, Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) or c(RADyK) is used as a negative control in these experiments. invivochem.com The substitution of glycine (G) with alanine (A) in the recognition motif significantly diminishes the peptide's binding affinity for the integrin. Therefore, observing a biological effect with c(RGDyK) but not with c(RADyK) provides strong evidence that the effect is specifically mediated by the αvβ3 integrin, rather than a non-specific peptide interaction.

Investigations into Peptide Biokinetics and Biodistribution in Preclinical Models

Understanding the pharmacokinetic and biodistribution profile of a peptide probe is essential for its development as a reliable imaging agent. Preclinical studies, typically in rodent models bearing human tumor xenografts, are used to determine how the probe is absorbed, distributed, metabolized, and excreted.

Studies using radiolabeled and fluorescently-labeled c(RGDyK) analogs have provided detailed biodistribution data.

Tumor Uptake: In nude mice with αvβ3-positive tumors, probes like 99mTc(CO)3–BPy–RGD show specific accumulation at the tumor site. nih.gov Similarly, the fluorescent probe RGD-Cy5.5 reached a maximal uptake in U87MG tumors at 2 hours post-injection. nih.gov

Organ Distribution and Clearance: High radioactivity is often observed in the kidneys and liver, indicating these organs are primary routes of clearance and excretion. nih.govnih.gov For example, at 1.5 hours post-injection, the highest concentration of 99mTc(CO)3–BPy–RGD was found in the liver (13.57% ID/g), followed by the kidney. nih.gov Blood clearance is generally rapid. nih.gov

Specificity: The specificity of tumor uptake is consistently demonstrated through blocking studies. Co-injection of a large dose of unlabeled c(RGDyK) with the labeled probe leads to a significant reduction in tumor accumulation, confirming that the uptake is receptor-mediated. nih.govnih.gov For instance, tumor uptake of 99mTc(CO)3–BPy–RGD was inhibited by 53% at 4 hours post-injection when co-injected with unlabeled c(RGDyK). nih.gov

Modifications to the peptide, such as the addition of a polyethylene (B3416737) glycol (PEG) spacer, can be used to alter these pharmacokinetic properties to improve imaging outcomes. biosynth.com

Biodistribution of c(RGDyK) Analogs in Preclinical Tumor Models
TracerAnimal ModelTime PointTumor Uptake (%ID/g)Key Organ Uptake (%ID/g)
99mTc(CO)3–BPy–RGDM21-L Tumor-bearing mice4 h0.71Liver (high), Kidney (high) nih.gov
Glucosamino 99mTc-D-c(RGDfK)RR1022 Tumor-bearing mice1 h1.03 ± 0.21Kidney (3.33), Liver (2.99) nih.gov
RGD-Cy5.5U87MG Tumor-bearing mice2 hMaximal uptake observed (qualitative)Signal washout over time nih.gov

Q & A

Q. What are the optimal synthetic routes for Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys), and how is its purity validated?

Methodological Answer: Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) is synthesized via solid-phase peptide synthesis (SPPS), leveraging Fmoc/t-Bu protection strategies. The cyclic structure is formed using a lactam bridge between the N-terminal Arg and C-terminal Lys residues. Post-synthesis, reverse-phase HPLC is used for purification, with purity validated by analytical HPLC (>95%) and mass spectrometry (MS) for molecular weight confirmation. Structural integrity is further confirmed via high-field 1^1H NMR to resolve backbone conformations and cyclization efficiency .

Q. How is the binding affinity of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) to αVβ3 integrin determined experimentally?

Methodological Answer: Binding affinity is quantified using competitive inhibition assays. Radiolabeled 125^{125}I-echistatin or 99m^{99m}Tc-labeled RGD tracers are incubated with αVβ3-coated plates or cells in the presence of varying concentrations of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys). IC50_{50} values (e.g., 20 nM for αVβ3 inhibition) are calculated using nonlinear regression analysis of displacement curves. Cross-validation with surface plasmon resonance (SPR) provides kinetic parameters (konk_{on}, koffk_{off}) .

Q. What are the primary applications of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) in preclinical tumor models?

Methodological Answer: The peptide is used to study αVβ3 integrin-mediated tumor targeting and angiogenesis. In murine xenograft models (e.g., U87MG glioblastoma, MDA-MB-435 breast cancer), it is radiolabeled with 99m^{99m}Tc or 18^{18}F for SPECT/PET imaging. Tumor-to-background ratios are quantified to assess uptake specificity, while biodistribution studies evaluate clearance kinetics from non-target organs (e.g., liver, kidneys) .

Advanced Research Questions

Q. What strategies enhance tumor-targeting specificity and reduce off-target uptake in vivo?

Methodological Answer: Optimizing pharmacokinetics involves modifying the peptide’s linker chemistry. For example, inserting a Gly-Gly-Gly (G3) spacer between cyclic RGD motifs improves binding avidity and reduces renal retention. Additionally, PEGylation or glycosylation prolongs circulation half-life, while modular radiolabeling (e.g., 99m^{99m}Tc via HYNIC chelators) ensures high radiochemical purity (>95%) and stability in serum .

Q. How can contradictory tumor uptake data between cancer models be systematically addressed?

Methodological Answer: Discrepancies often arise from variable αVβ3 expression levels across models. To resolve this:

  • Quantify integrin density via flow cytometry or immunohistochemistry.
  • Normalize imaging data (e.g., %ID/g) to receptor expression.
  • Use isogenic cell lines with CRISPR-mediated αVβ3 knockout as negative controls.
    Statistical modeling (e.g., ANOVA with post-hoc tests) identifies covariates (e.g., vascular permeability, tumor size) influencing uptake variability .

Q. What conformational features of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) dictate its bioactivity?

Methodological Answer: Nuclear magnetic resonance (NMR) studies in DMSO reveal a type II′ β-turn spanning Gly-Asp residues, critical for integrin recognition. The D-Tyr configuration stabilizes the cyclic structure, while the Arg-Ala-Asp sequence mimics the fibronectin adhesion domain. Molecular dynamics simulations correlate these features with binding energy landscapes, guiding structure-activity relationship (SAR) optimizations .

Q. How are stability and solubility challenges addressed during formulation?

Methodological Answer: Lyophilization with cryoprotectants (e.g., trehalose) improves shelf stability (-20°C, desiccated). For in vivo use, the peptide is dissolved in saline with <5% DMSO or cyclodextrin-based solubilizers. Accelerated stability studies (40°C/75% RH) monitor degradation products via LC-MS, ensuring compliance with ICH guidelines for preclinical reagents .

Q. What experimental controls are essential when using Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) as a reference compound?

Methodological Answer: Include:

  • Positive controls : c(RGDyK) (active αVβ3 binder, IC50_{50} ~10 nM).
  • Negative controls : Linear RAD sequence or scrambled peptides.
  • Blocking experiments : Pre-dose with excess unlabeled peptide to confirm receptor-specific uptake.
    Data normalization to these controls minimizes artifacts in imaging or binding studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.